

Application Notes and Protocols for Granisetron in Animal Studies

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Compound of Interest

Compound Name: *Grandione*

Cat. No.: *B1194932*

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Disclaimer: Initial searches for "**Grandione**" did not yield any relevant scientific information. It is presumed that this may be a typographical error. The following data and protocols are provided for Granisetron, a well-documented 5-HT₃ receptor antagonist with extensive use in preclinical animal studies.

These application notes provide a comprehensive overview of Granisetron dosage and administration for researchers, scientists, and drug development professionals. The information is compiled from various preclinical studies to guide the design and execution of animal experiments.

Overview of Granisetron

Granisetron is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.^{[1][2][3]} It is primarily used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.^{[1][3]} Its mechanism of action involves blocking serotonin from binding to 5-HT₃ receptors in the gastrointestinal tract and the central nervous system, which in turn inhibits the vomiting reflex.^{[1][2][3]}

Quantitative Data Presentation: Granisetron Dosages in Animal Studies

The following tables summarize the reported dosages of Granisetron used in various animal models. It is crucial to note that the optimal dose can vary depending on the animal species,

strain, age, weight, and the specific experimental model.[\[4\]](#)

Table 1: Acute Toxicity (LD50) of Granisetron

Species	Route of Administration	Sex	LD50 (mg/kg)	Reference
Mouse	Intravenous	Male	17	[4]
Female	25	[4]		
Oral	Male & Female	350	[4]	
Rat	Intravenous	Male	14	[4]
Female	16	[4]		
Oral	Male	350	[4]	
Female	1100	[4]		

Table 2: Subacute and Chronic Toxicity Studies of Granisetron

Species	Route of Administration	Dosage (mg/kg/day)	Duration	Key Findings	Reference
Rat	Intravenous	9	Up to 3 months	Dose-limiting CNS stimulation	[4]
Intravenous	6	13 weeks	Increased liver fat content in females	[4]	
Oral	1, 5, 25	24 months	Increased incidence of hepatocellular carcinomas and adenomas at 5 and 25 mg/kg/day	[4]	
Dog	Intravenous	3	Up to 3 months	Convulsions at near-lethal doses; increased AST and ALT	[4]
Intravenous	0.5	3 months	No-toxic-effect level	[4]	

Table 3: Efficacy and Pharmacokinetic Studies of Granisetron

Species	Route of Administration	Dosage	Experimental Model	Key Findings	Reference
Rat	Subcutaneous	40, 80, 150 µg/kg	Gastrointestinal transit	Delayed stomach-to-cecum transit time	[5]
Dog	Intravenous	60 µg/kg	Cisplatin-induced emesis	Effectively inhibited acute vomiting and nausea	[6]
Rabbit	Intravenous	Up to 3 mg/kg/day	Reproduction studies	No evidence of harm to the fetus	[4][7]
Ferret	Not Specified	Not Specified	Efficacy pharmacology	Not specified	[4]

Experimental Protocols

3.1. Cisplatin-Induced Emesis in Dogs

This protocol is designed to assess the antiemetic efficacy of Granisetron.

- **Animals:** Adult dogs of either sex, weighing between 8 and 15 kg, are used. All animals should be confirmed as healthy through physical and hematological examinations prior to the study.
- **Acclimatization:** Animals should be acclimatized to the laboratory conditions for an appropriate period before the experiment. Food, but not water, should be withheld for at least 12 hours before the start of the experiment.[6]
- **Experimental Groups:**

- Group I (Control): Vehicle administration followed by cisplatin.
- Group II (Treatment): Granisetron (60 µg/kg, IV) administered 30 minutes before cisplatin.
- Procedure:
 - Administer a saline solution (0.9% NaCl) intravenously at a rate of 25 ml/kg/h for 3 hours to all groups before cisplatin administration.[\[6\]](#)
 - Administer Granisetron or vehicle intravenously.
 - Continue saline administration for one hour after the antiemetic drug is given.
 - Administer cisplatin (3 mg/kg) via slow intravenous infusion (approximately 20 minutes).[\[6\]](#)
 - Observe and record the number of vomiting and nausea episodes for a defined period post-cisplatin administration.

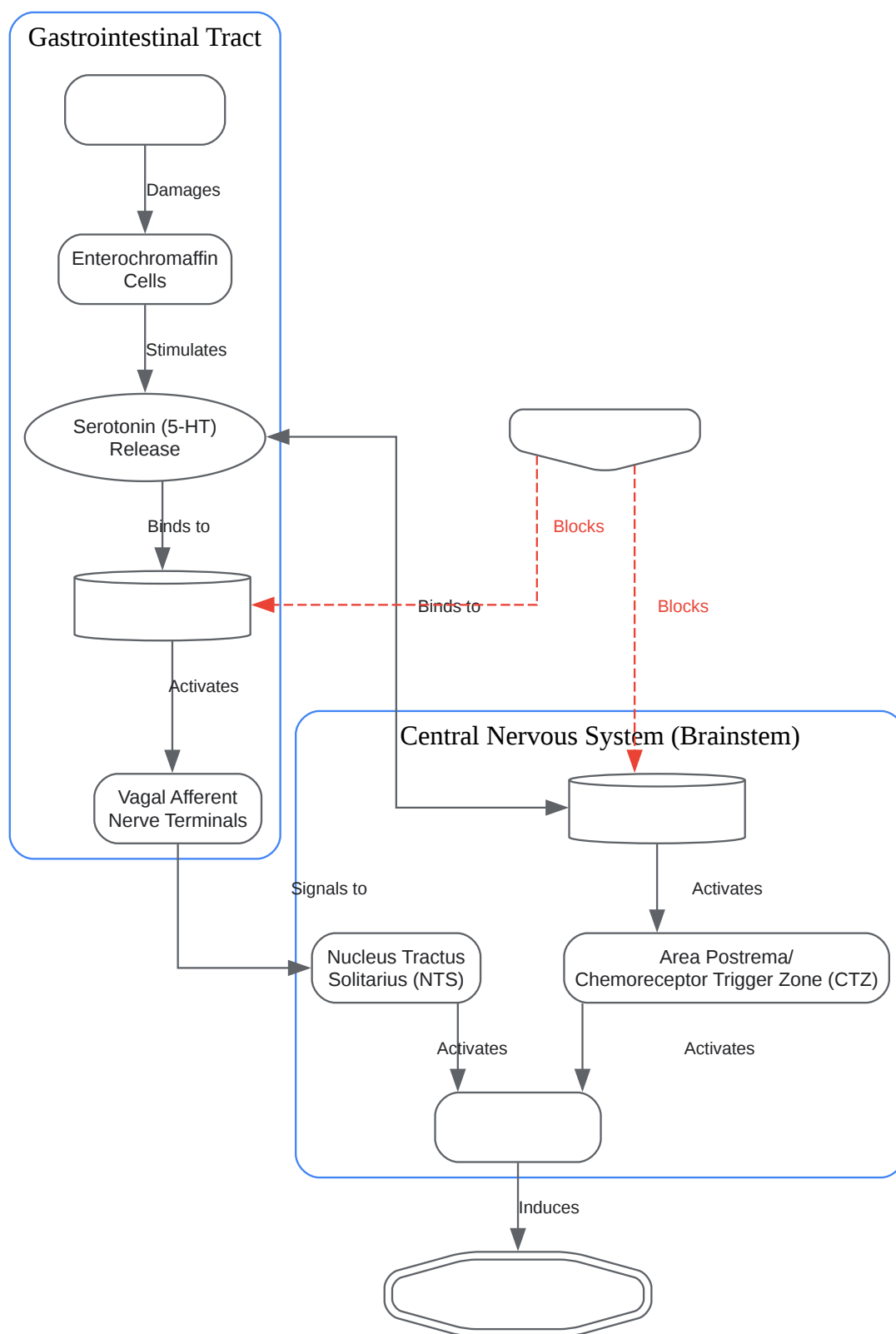
3.2. Gastrointestinal Transit Study in Rats

This protocol investigates the effect of Granisetron on gastrointestinal motility.

- Animals: Adult male rats are used for this study.
- Procedure:
 - Administer Granisetron subcutaneously at doses of 40, 80, or 150 µg/kg.[\[5\]](#)
 - Provide a standard meal (e.g., baked beans) to the rats.
 - Measure the stomach-to-cecum transit time (SCTT) using a suitable method, such as environmental hydrogen analysis.[\[5\]](#)

Visualizations

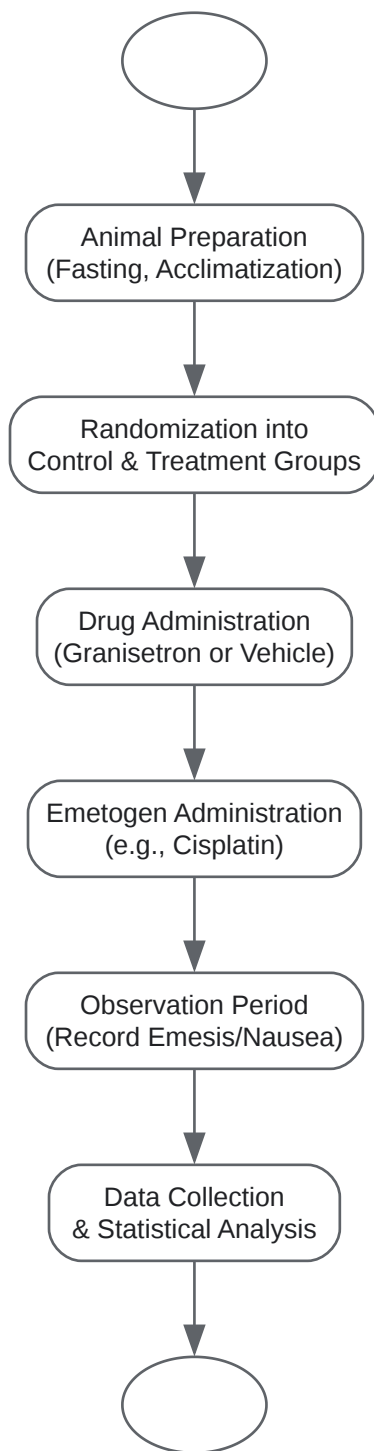
Diagram 1: Signaling Pathway of Chemotherapy-Induced Emesis and Granisetron's Mechanism of Action



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Caption: Mechanism of chemotherapy-induced emesis and Granisetron's inhibitory action.

Diagram 2: Experimental Workflow for a Typical Antiemetic Efficacy Study



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Caption: Workflow for an in vivo antiemetic study.

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